molecular formula C10H7BrO3Se B2722512 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid CAS No. 186890-56-2

3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid

Cat. No.: B2722512
CAS No.: 186890-56-2
M. Wt: 334.038
InChI Key: MCXPEUUORLSNTI-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid (CAS 186890-56-2) is a high-value benzoselenophene derivative supplied as a molecular building block for advanced chemical synthesis. This compound is characterized by its molecular formula C10H7BrO3Se and a molecular weight of 334.03 g/mol . The structure integrates multiple functional handles: the bromine atom at the 3-position and the carboxylic acid at the 2-position make it a versatile precursor for metal-catalyzed cross-coupling reactions and the formation of amides or esters . Selenophene cores, in particular, are of significant interest in medicinal chemistry and materials science. Researchers are exploring benzoselenophenes for their potential biological activities, which may include antidepressant, antioxidant, and antitumor effects . In the field of materials research, selenophene-based compounds are key components in developing advanced organic electronics, such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs), where they can influence electronic properties and material performance . This product is intended for research purposes as a synthetic intermediate to access more complex selenophene-fused aromatic systems . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-methoxy-1-benzoselenophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3Se/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXPEUUORLSNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)[Se]C(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid involves its interaction with molecular targets through its selenium atom. The selenium atom can form bonds with various biological molecules, leading to changes in their structure and function . This interaction can affect cellular pathways, particularly those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Acidity and Reactivity

The carboxylic acid group’s acidity in selenophene derivatives is modulated by substituents. demonstrates that selenophene-2-carboxylic acid (pKa ~2.5–3.0) is less acidic than thiophene-2-carboxylic acid (pKa ~2.0) and furan-2-carboxylic acid (pKa ~1.5) due to selenium’s lower electronegativity . In the target compound, the bromine atom at position 3 (electron-withdrawing) enhances acidity, while the methoxy group at position 5 (electron-donating, meta to the carboxylic acid) exerts a weaker opposing effect. This results in a net acidity slightly higher than unsubstituted selenophene-2-carboxylic acid but lower than brominated derivatives lacking methoxy groups (e.g., 3-bromobenzo[b]selenophene-2-carboxylic acid) .

Table 1: Acidity and Substituent Effects
Compound Substituents Relative Acidity (vs. Selenophene-2-carboxylic Acid) Key Influences
Selenophene-2-carboxylic acid None Baseline
3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid Br (C3), OMe (C5) ↑ Slight increase Br (EWG), OMe (EDG, meta)
3-Bromobenzo[b]selenophene-2-carboxylic acid Br (C3) ↑↑ Significant increase Br (EWG)
5-Methoxybenzo[b]selenophene-2-carboxylic acid OMe (C5) ↓ Slight decrease OMe (EDG, meta)
5-Acetamidobenzo[b]selenophene-2-carboxylic acid Acetamido (C5) ↑↑↑ Higher acidity Acetamido (EWG via resonance)

Physicochemical Properties

  • Molecular Weight and Polarity: The bromine and methoxy substituents increase molecular weight (vs. unsubstituted selenophene-2-carboxylic acid) and polarity, impacting crystallization and solubility.
  • Thermal Stability: Selenophene derivatives generally exhibit lower thermal stability than thiophenes due to weaker C–Se bonds .

Biological Activity

3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid is a selenophene-fused aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits unique structural properties due to the presence of selenium, which is known to influence biological interactions and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrO3SeC_{10}H_7BrO_3Se with a molecular weight of approximately 303.08 g/mol. The compound features a bromine atom at the 3-position and a methoxy group at the 5-position, contributing to its chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Selenophene derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects against various cancer types, including breast cancer and lung cancer .
  • Enzyme Inhibition : The unique structure allows for potential interactions with specific enzymes, influencing metabolic pathways .

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function, which can lead to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Selenium-containing compounds are known to induce oxidative stress in target cells, leading to apoptosis in cancerous cells .
  • Signal Transduction Modulation : The compound might affect signaling pathways involved in cell growth and differentiation, contributing to its anticancer effects.

Research Findings

A review of recent studies highlights several key findings related to the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerDemonstrated potent activity against multiple cancer cell lines with IC50 values in the nanomolar range.
AntimicrobialExhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionShowed competitive inhibition against specific enzymes involved in metabolic processes.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Q & A

Q. What are the key synthetic routes for 3-Bromo-5-methoxybenzo[b]selenophene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves functionalizing the benzo[b]selenophene core. A validated approach includes:

Amination and Methylation : Ethyl 5-aminobenzo[b]selenophene-2-carboxylate undergoes reductive methylation using formaldehyde and NaBH3CN in acetonitrile to introduce dimethylamino or methoxy groups .

Carboxylic Acid Formation : Hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative.

Bromination : Electrophilic aromatic substitution or directed ortho-metalation can introduce bromine at the 3-position.

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsTarget IntermediateReference
1CH3CN, HCHO, NaBH3CN5-Methoxy derivative
2NaOH/H2O or LiOH/THFCarboxylic acid
3Br2, FeBr3 (or Pd-catalyzed coupling)Brominated product

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., bromine and methoxy groups). 77Se NMR can confirm selenium incorporation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (if crystalline) .
  • HPLC-PDA : Assesses purity (>95% for biological studies) .

Q. Table 2: Analytical Data

TechniqueKey FeaturesExample DataReference
1H NMRδ 3.8 ppm (OCH3), δ 7.2–8.1 ppm (aromatic H)Integration ratios confirm substituents
HRMS[M+H]+ m/z = 330.92 (C10H7BrO3Se)Matches theoretical mass

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent oxidation of the selenophene ring .
  • Light Sensitivity : Protect from UV light due to bromine’s photolability .
  • Solubility : Dissolve in DMSO for long-term storage (10 mM stock solutions) .

Advanced Research Questions

Q. How do the bromo and methoxy substituents influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Bromine : Increases electrophilicity at the 2-carboxylic acid position, facilitating nucleophilic reactions (e.g., amide coupling) .
  • Methoxy Group : Electron-donating effects stabilize the selenophene ring, reducing undesired side reactions during cross-coupling (e.g., Suzuki-Miyaura) .
  • Computational Modeling : DFT studies predict regioselectivity in further functionalization (e.g., meta-directing effects of methoxy) .

Q. What strategies resolve contradictions in reported biological activities of benzo[b]selenophene derivatives?

Methodological Answer:

Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .

Metabolic Stability Testing : Evaluate hepatic microsomal degradation to clarify discrepancies in IC50 values .

Structural Analog Comparison : Compare with 5-bromo-2-thiophene derivatives to isolate selenium’s role in activity .

Q. Table 3: Biological Activity Comparison

DerivativeTarget (e.g., Kinase Inhibition)IC50 (μM)Reference
3-Bromo-5-methoxyEGFR0.12 ± 0.03
5-Bromo-thiopheneEGFR0.45 ± 0.10

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2), leveraging bromine’s hydrophobic interactions .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory activity to design optimized analogs .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., GROMACS) .

Q. Table 4: Computational Parameters

MethodSoftwareKey OutputReference
DockingAutoDockBinding Energy (ΔG)
QSARMOER² = 0.89

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